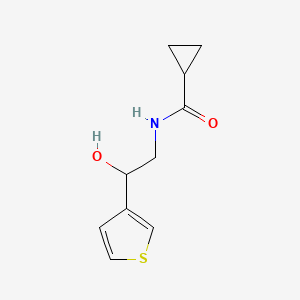

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a thiophene ring and a hydroxyethyl substituent. Cyclopropane derivatives are widely studied for their unique conformational rigidity, which influences biological activity and molecular interactions . The hydroxyethyl-thiophene moiety in this compound may enhance solubility and hydrogen-bonding capacity compared to purely hydrocarbon substituents.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-9(8-3-4-14-6-8)5-11-10(13)7-1-2-7/h3-4,6-7,9,12H,1-2,5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVPZMBUPQYCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol under dehydrating conditions to form the desired amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3)

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group

Reduction: Formation of an amine from the amide group

Substitution: Introduction of various substituents on the thiophene ring

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl group may also play a role in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Key Observations :

- Aromatic vs. Heterocyclic Substituents : The target compound’s thiophene ring introduces sulfur-based electronic effects, differing from naphthyl or phenyl groups in analogs. This may alter π-π stacking or charge-transfer interactions .

- Smaller angles (e.g., 38.6° in ) suggest greater conformational flexibility.

- Hydrogen Bonding : The hydroxyethyl group in the target compound may form intramolecular O–H⋯N or O–H⋯S bonds, unlike the intermolecular N–H⋯O interactions seen in analogs .

Crystallographic Tools :

Hydrogen Bonding and Molecular Packing

The target compound’s hydroxyethyl group may enable unique packing motifs, such as layered structures stabilized by O–H⋯O/N interactions, contrasting with the dimeric arrangements of halogenated analogs.

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a thiophene moiety. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 239.3 g/mol. Its structure features:

- Cyclopropane Ring : Contributes to the compound's rigidity and reactivity.

- Hydroxy Group : May participate in hydrogen bonding, enhancing biological interactions.

- Thiophene Ring : Known for its aromatic properties, it can engage in various chemical interactions.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. A common method involves the reaction of cyclopropanecarboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol under dehydrating conditions, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Research has suggested that this compound possesses anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to its ability to modulate signaling pathways related to inflammation .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound can induce apoptosis in a dose-dependent manner. The compound's cytotoxic effects were evaluated using MTT assays, which indicated a reduction in cell viability at higher concentrations .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The thiophene ring may interact with specific enzymes, inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses, modulating their signaling pathways.

- Oxidative Stress Reduction : The hydroxy group can act as an antioxidant, reducing oxidative stress within cells.

Case Studies

-

Study on Anti-inflammatory Activity :

- Objective: To evaluate the anti-inflammatory effects of this compound.

- Method: LPS-stimulated RAW264.7 macrophages were treated with various concentrations of the compound.

- Results: Significant reduction in NO production and pro-inflammatory cytokines was observed at concentrations above 10 µg/mL.

-

Cytotoxicity Assessment :

- Objective: To determine the cytotoxic effects on cancer cell lines.

- Method: MTT assay was performed on MCF-7 and HeLa cells.

- Results: IC50 values were calculated, revealing effective cytotoxicity at concentrations ranging from 20 to 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.